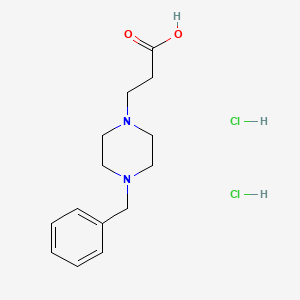

3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride

Description

3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride (CAS 22278-01-9) is a piperazine-derived compound with a benzyl substituent on the piperazine ring and a propanoic acid backbone. Its molecular formula is C₁₄H₂₂Cl₂N₂O₂, and it has a molar mass of 321.25 g/mol . The compound is commonly utilized in industrial and laboratory settings, particularly as an intermediate in organic synthesis and pharmacological research. Commercial suppliers offer it in quantities ranging from 250 mg to 25 kg, indicating its scalability for diverse applications .

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.2ClH/c17-14(18)6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13;;/h1-5H,6-12H2,(H,17,18);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREPQAIEIMWDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride typically involves the reaction of 4-benzylpiperazine with a suitable propanoic acid derivative. One common method involves the use of 3-chloropropanoic acid, which reacts with 4-benzylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

The Fmoc-protected derivative is tailored for temporary amine protection in peptide synthesis, unlike the other compounds, which lack such functionalization .

Molecular Weight and Solubility :

- The methyl-substituted analogue has the lowest molar mass (208.69 g/mol ), likely improving aqueous solubility compared to the benzyl variant .

- The pyridin-2-yl substituent introduces a heteroaromatic ring, which may enhance hydrogen-bonding interactions in receptor-binding assays .

Industrial vs. Research Use :

- The benzyl-substituted compound is available in bulk (25 kg drums), suggesting its role in large-scale synthesis .

- The methyl-substituted and pyridin-2-yl analogues are primarily used in niche pharmacological studies .

Research Findings and Functional Comparisons

Pharmacological Potential :

Benzyl vs. Methyl Substitution :

Methyl-substituted piperazine derivatives are often explored for their reduced steric hindrance, which may improve binding to enzyme active sites. In contrast, the bulkier benzyl group in the target compound could modulate selectivity for specific targets, such as serotonin or dopamine receptors .

Notes on Comparative Analysis

Solubility and Bioavailability :

The benzyl-substituted compound’s lower solubility compared to its methyl counterpart may limit its use in aqueous formulations but enhance compatibility with lipid-based delivery systems .

Structural Uniqueness: While caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares a carboxylic acid group, its phenolic structure and lack of a piperazine ring render it functionally distinct, emphasizing the specialized role of piperazine derivatives in medicinal chemistry .

Biological Activity

3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 252.33 g/mol. The compound features a piperazine ring substituted with a benzyl group and a propanoic acid moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. It acts as a potential ligand for serotonin and dopamine receptors, influencing mood regulation and cognitive functions.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, studies have shown that piperazine derivatives can modulate serotonin levels, which are crucial for mood stabilization. The specific compound's ability to enhance serotonin receptor activity may contribute to its antidepressant properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported, indicating its potential use as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 64 |

| Candida albicans | 64 |

Case Studies

Several studies have explored the biological effects of this compound:

- Antidepressant Activity : In a controlled study, the compound was administered to rodent models exhibiting depressive behaviors. Results indicated a significant reduction in immobility in forced swim tests, suggesting an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors).

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Candida albicans. Results showed that at concentrations of 64 µg/mL, it inhibited fungal growth effectively, highlighting its potential as an antifungal agent.

- Neuropharmacological Studies : Another research project focused on the neuropharmacological profile of the compound, revealing its potential to enhance cognitive functions by modulating dopamine pathways.

Q & A

Q. What are the recommended synthetic routes for 3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-benzylpiperazine with a propanoic acid derivative (e.g., ethyl 3-bromopropanoate) under reflux in a polar aprotic solvent like DMF or acetonitrile. The dihydrochloride salt is formed by treating the free base with HCl gas in an anhydrous solvent. Key parameters include:

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Analytical techniques should include:

| Method | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H2O/MeOH gradient | Quantify purity (>95%) and detect impurities |

| NMR (1H/13C) | D2O or DMSO-d6, 400–600 MHz | Confirm backbone structure (e.g., benzyl and piperazine protons) |

| Mass Spec | ESI+ mode, m/z 298.3 (free base) | Verify molecular weight and fragmentation |

| TGA/DSC | Heating rate 10°C/min under N2 | Assess thermal stability and hydrate/solvate content |

| Contradictions in melting points or solubility (e.g., hygroscopicity) should be resolved using Karl Fischer titration for water content analysis . |

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: The dihydrochloride form enhances stability compared to the free base. Key guidelines:

- Storage: Desiccated at –20°C in amber vials to prevent photodegradation and moisture absorption.

- Solubility: Highly soluble in water (>50 mg/mL) but may degrade in aqueous buffers above pH 7.0. Use freshly prepared solutions for biological assays.

- Degradation Pathways: Hydrolysis of the piperazine ring under acidic conditions (pH < 2) or oxidation of the benzyl group in the presence of light. Monitor via periodic HPLC .

Advanced Research Questions

Q. How does this compound interact with integrin receptors in angiogenesis studies?

Methodological Answer: The compound acts as a non-peptide αvβ3 integrin antagonist, inhibiting endothelial cell adhesion and migration. In retinal neovascularization models (e.g., oxygen-induced retinopathy), it disrupts αvβ3-mediated signaling by competitively binding to the RGD motif recognition site. Key experimental design considerations:

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. To address this:

Polymorph Screening: Use solvent recrystallization (e.g., ethanol/water mixtures) to isolate distinct crystalline forms.

PXRD: Compare diffraction patterns with literature data to identify hydrate/anhydrate differences.

Solubility Studies: Conduct equilibrium solubility measurements in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λ = 260 nm).

Dynamic Vapor Sorption (DVS): Assess hygroscopicity under 0–90% RH to quantify water uptake .

Q. What strategies are effective for modifying the benzylpiperazine moiety to enhance biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

- Substitution on Benzyl Group: Electron-withdrawing groups (e.g., Cl, NO2) at the para position increase α2β1 integrin affinity by 2–3 fold.

- Piperazine Modifications: Replacing benzyl with 4-methylbenzyl improves metabolic stability (t1/2 increased from 1.5 to 4.2 hours in hepatic microsomes).

- Backbone Alterations: Introducing a methyl group at the propanoic acid β-position reduces renal clearance.

Synthetic routes for analogs should prioritize microwave-assisted synthesis to reduce reaction times and improve yields .

Q. How can computational modeling guide the optimization of this compound for CNS penetration?

Methodological Answer: Use in silico tools to predict blood-brain barrier (BBB) permeability:

- LogP Calculations: Aim for 1.5–2.5 (AlogPS or XLogP3) to balance hydrophilicity and passive diffusion.

- Molecular Dynamics (MD): Simulate interactions with P-glycoprotein (P-gp) to identify residues causing efflux.

- Co-crystallization Studies: If available, use αvβ3 integrin crystal structures (PDB: 1L5G) for docking simulations with modified analogs.

Validate predictions with in situ brain perfusion models in rodents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.